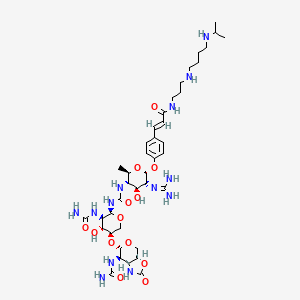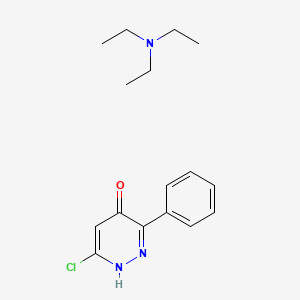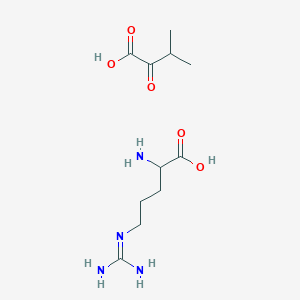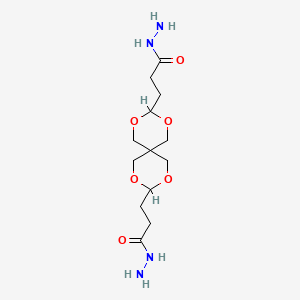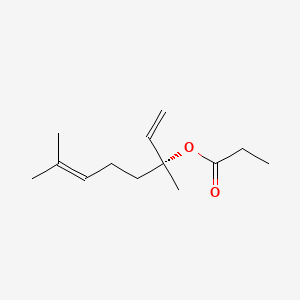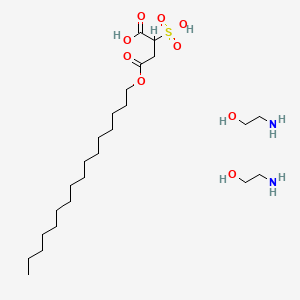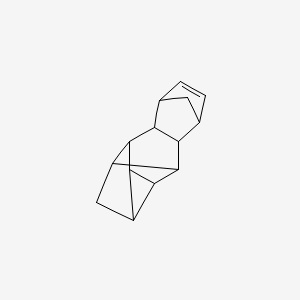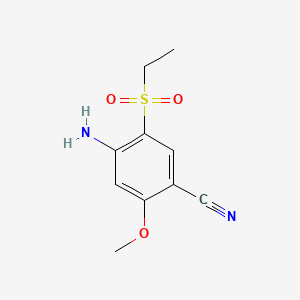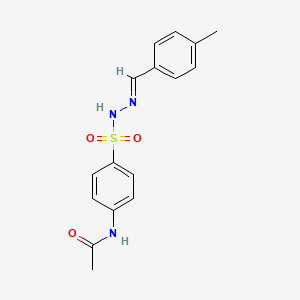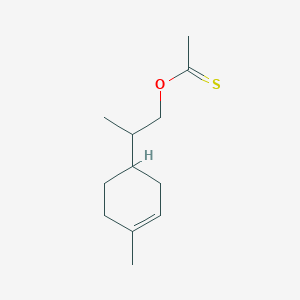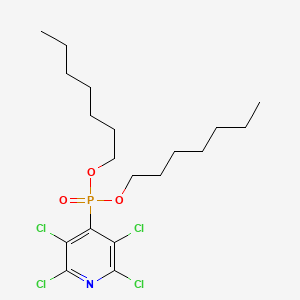
Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane is a chemical compound with the molecular formula C₁₃H₂₈O₃Si and a molecular mass of 260.45 g/mol . This compound is a silane derivative, characterized by the presence of a silicon atom bonded to organic groups, including methoxy and trimethylheptenyl groups. It is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane typically involves the reaction of a silane precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom can interact with various molecular targets, facilitating the formation of siloxane linkages and other stable structures. These interactions are crucial in applications such as coatings and adhesives, where strong bonding is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethylsilane: Similar in structure but lacks the trimethylheptenyl group.
Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Has three methoxy groups attached to the silicon atom.
Uniqueness
Dimethoxymethyl((1,1,5-trimethylhept-6-enyl)oxy)silane is unique due to the presence of the trimethylheptenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications where other silane derivatives may not perform as effectively .
Eigenschaften
CAS-Nummer |
83817-74-7 |
|---|---|
Molekularformel |
C13H28O3Si |
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
2,6-dimethyloct-7-en-2-yloxy-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H28O3Si/c1-8-12(2)10-9-11-13(3,4)16-17(7,14-5)15-6/h8,12H,1,9-11H2,2-7H3 |
InChI-Schlüssel |
OYBRHUHYTHGSTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O[Si](C)(OC)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
